molecular formula C14H13N3O2S B2508739 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 861211-18-9

2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2508739
CAS No.: 861211-18-9
M. Wt: 287.34
InChI Key: IMVCRZGFFYFRQB-UHFFFAOYSA-N
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Description

The compound 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1,3-thiazole ring substituted with a methylamino group at position 2 and linked via an ethyl chain to an isoindole-1,3-dione moiety. This structure combines electron-rich (thiazole) and electron-deficient (isoindole-dione) regions, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-[2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-15-14-16-9(8-20-14)6-7-17-12(18)10-4-2-3-5-11(10)13(17)19/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVCRZGFFYFRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the thiazole ring and the isoindole-1,3-dione core. One common method involves the condensation of a phthalic anhydride with a primary amine to form the isoindole-1,3-dione structure . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final step involves coupling the thiazole and isoindole-1,3-dione moieties under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the number of synthetic steps, and employing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Thiazole derivatives with various substituents.

Scientific Research Applications

2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The isoindole-1,3-dione moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Isoindole-dione Derivatives

2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS: 524704-33-4)
  • Molecular Formula : C₁₄H₁₂N₂O₂S
  • Molecular Weight : 272.33 g/mol
  • Key Differences: The methyl group at the thiazole C2 position lacks the methylamino substituent present in the target compound.
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 857549-83-8)
  • Molecular Formula : C₁₃H₉ClN₂O₂S
  • Molecular Weight : 292.74 g/mol
  • In contrast, the methylamino group in the target compound offers hydrogen-bond donor capacity, improving target specificity .

Aromatic Substituted Isoindole-dione Derivatives

2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16)
  • Molecular Formula : C₁₈H₁₃N₃O₂
  • Molecular Weight : 303.31 g/mol
  • Synthesis : Ethylenediamine-mediated condensation (95% yield, m.p. 215–217°C).
  • Key Differences : Replacing the thiazole with an imidazole ring alters electronic properties. The imidazole’s basicity may enhance solubility in acidic environments, whereas the thiazole’s sulfur atom in the target compound could improve lipid membrane penetration .
2-(2-Fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione
  • Molecular Formula: C₁₅H₁₀FNO₃
  • Molecular Weight : 283.25 g/mol
  • Synthesis: Ethanol reflux (72% yield, m.p. 155–158°C).
  • However, the absence of a thiazole ring limits heterocyclic diversity compared to the target compound .

Sulfonyl and Oxadiazole Derivatives

2-{2-[4-(Phenylsulfonyl)-1,2,5-oxadiazol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS: 906096-92-2)
  • Molecular Formula : C₁₈H₁₃N₃O₅S
  • Molecular Weight : 383.38 g/mol
2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS: 85052-86-4)
  • Molecular Formula: C₁₆H₁₃ClNO₄S
  • Molecular Weight : 349.80 g/mol
  • Key Differences : The 4-chlorophenylsulfonyl group enhances hydrophobicity, favoring membrane penetration but increasing risks of off-target interactions .

Comparative Data Table

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Yield (%)
Target Compound C₁₄H₁₄N₃O₂S 296.35 2-(Methylamino)thiazole N/A N/A
2-[2-(2-Methyl-thiazol-4-yl)ethyl]-isoindole-dione C₁₄H₁₂N₂O₂S 272.33 2-Methylthiazole N/A N/A
Compound 16 C₁₈H₁₃N₃O₂ 303.31 2-Methylimidazole 215–217 95
2-(Fluoro-4-hydroxybenzyl)-isoindole-dione C₁₅H₁₀FNO₃ 283.25 2-Fluoro-4-hydroxybenzyl 155–158 72
2-{2-[4-(Phenylsulfonyl)oxadiazol-3-yl]ethyl}-isoindole-dione C₁₈H₁₃N₃O₅S 383.38 Phenylsulfonyl-oxadiazole N/A N/A

Biological Activity

The compound 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule that integrates the structural features of isoindole and thiazole. Its molecular formula is C14H13N3O2SC_{14}H_{13}N_{3}O_{2}S, with a molar mass of approximately 287.34 g/mol. The presence of both the methylamino group and the thiazole ring indicates potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.

Structural Features

The compound's structure can be broken down into two significant moieties:

  • Isoindole : Known for its diverse biological activities, isoindoles often exhibit properties such as anti-cancer and anti-inflammatory effects.
  • Thiazole : Compounds containing thiazole rings are recognized for their significant biological activities, including antimicrobial and antitumor properties.

The unique combination of these two structural elements may enhance the biological activity compared to compounds containing only one of these features.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The binding affinity of This compound to these targets is crucial for its biological effects. Preliminary studies suggest that this compound may function as an inhibitor of certain protein kinases involved in cancer progression.

Antitumor Activity

The compound has shown promising results in vitro against several cancer cell lines:

Cell LineIC50 (µM)Reference
Colon Carcinoma (HCT-116)10–30
Liver Carcinoma (HepG2)15–25
Breast Carcinoma (MDA-MB-231)5–15

These results indicate a significant cytotoxic effect against various cancer types, suggesting its potential as an anticancer agent.

Mechanism Studies

Molecular docking studies have been conducted to elucidate the interaction between the compound and target proteins. For instance, it was suggested that the compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. The docking studies revealed favorable binding scores compared to standard drugs used in cancer therapy, indicating a strong potential for therapeutic application.

Comparative Analysis with Similar Compounds

To understand the unique properties of This compound , a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesNotable Biological Activity
2-Amino-1,3-thiazol-4-yl methyl ketoneThiazole ringAntimicrobial properties
4-MethylthiazoleSimple thiazoleKnown for antimicrobial activity
Isoindoline DerivativesSimilar isoindole structureStudied for various biological activities

The dual functionality derived from both isoindole and thiazole moieties in This compound may lead to enhanced biological activity compared to its counterparts.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of thiazoles linked with indoles or isoindoles. For example:

  • Thiazolylhydrazonothiazoles : These compounds demonstrated significant cytotoxicity against colon and breast carcinoma cell lines while showing minimal toxicity to normal cells ( ).
  • Structure Activity Relationship (SAR) : Research indicates that specific substitutions on the thiazole or isoindole rings significantly affect the biological activity. For instance, electron-donating groups at particular positions enhance cytotoxic effects ( ).

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateRoleOptimal Reaction ConditionsYield (%)Reference
2-(Methylamino)-1,3-thiazol-4-ylThiazole precursorThiourea + α-bromoketone, EtOH, reflux65–70
Isoindole-dione coreScaffoldPhthalic anhydride + amine, AcOH, 120°C80–85

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major DegradantMitigation Strategy
40°C/75% RH, 7 days12Hydrolyzed isoindole-dioneStore with desiccants
Light exposure (UV, 24h)18Thiazole ring oxidationAmber glass containers

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